

# Core Scaffold and Key Modifications of Buparlisib

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## Compound Focus: Buparlisib

CAS No.: 944396-07-0

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**Buparlisib** (BKM120) is built on a **pyrimidine core** scaffold [1]. This core is substituted with:

- A **morpholino group** at the 2-position, which is critical for binding to the kinase's hinge region through a key hydrogen bond with Val882 [1].
- An **aminopyridyl moiety** at the 6-position, which forms hydrogen bonds with Asp836, Asp841, and Tyr867 in the PI3K binding pocket [1].
- A **substituent at the 4-position**, which was identified as a flexible site for modifications to improve potency and drug-like properties [1].

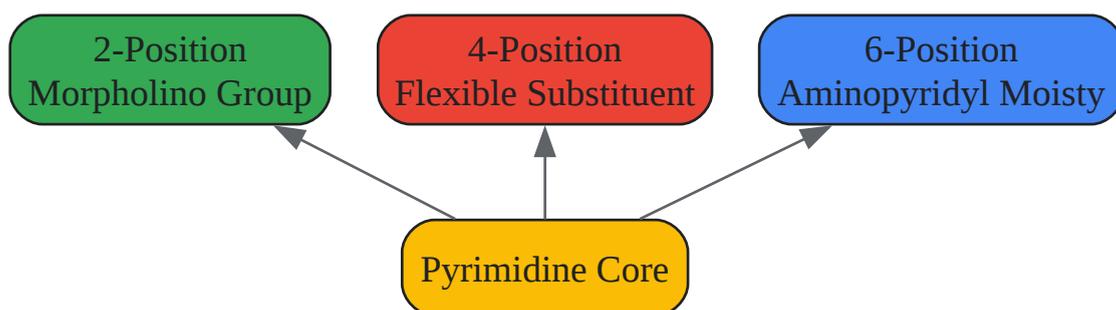
A pivotal study deconvoluted **Buparlisib's** dual activity by making minimal, single-atom changes to its core [2]. This research led to derivatives with discrete biological activities, which are summarized in the table below.

**Table 1: Buparlisib Derivatives with Separated Activities**

Compound Name	Core Structure Change	Primary Activity	Key Finding
<b>Buparlisib (BKM120)</b>	Pyrimidine	Dual: PI3K inhibition & Microtubule destabilization	Antiproliferative action is dominated by microtubule-dependent mitotic arrest [2].

Compound Name	Core Structure Change	Primary Activity	Key Finding
MTD147	Pyrimidine → Pyridine	Primarily Microtubule Destabilization	Minimal PI3K inhibition; triggers phosphorylation of Histone H3, nuclear DNA condensation, and G2/M arrest [2].
PQR309	Pyrimidine → Triazine	Primarily Pan-PI3K Inhibition	No detectable microtubule-destabilizing activity; arrests cells in the G1/S phase [2].

The following diagram illustrates the core structure of **Buparlisib** and the sites of modification that define its SAR.



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**Buparlisib** core structure and key modification sites.

## Structural Optimization and Activity Data

Further SAR exploration focused on hybridizing **Buparlisib**'s structure by replacing the C4 morpholine moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC<sub>50</sub>) of key compounds against PI3K isoforms and mTOR.

**Table 2: In Vitro Inhibitory Activity (IC<sub>50</sub> in nM) of Buparlisib and Key Derivatives [1]**

Compound	R1 (on sulfone)	R2 (on pyridyl)	PI3K $\alpha$	PI3K $\beta$	PI3K $\gamma$	PI3K $\delta$	mTOR
<b>Buparlisib</b>	-	-CF <sub>3</sub>	52 [3]	166 [3]	116 [3]	262 [3]	>10,000 [1]
<b>Compound 6</b>	Cyclopropyl	-CF <sub>3</sub>	16	314	288	240	1,680
<b>Compound 11</b>	Cyclopropyl / (S)-3-Methylmorpholine	-CF <sub>3</sub>	16	264	164	197	2,090
<b>Compound 26</b>	Cyclopropyl / (S)-3-Methylmorpholine	-F	20	376	204	46	<b>189</b>

Key findings from this optimization include:

- The **cyclopropyl ring** on the sulfone chain helps maintain potent PI3K $\alpha$  inhibition [1].
- Replacing the trifluoromethyl group (-CF<sub>3</sub>) on the C6 aminopyridyl moiety with a fluorine atom (-F) dramatically enhances inhibition of **mTOR** and **PI3K $\delta$** , leading to a potent dual inhibitor profile [1].
- Compound **26** exhibited superior in vivo antitumor efficacy in an HT-29 xenograft model compared to **Buparlisib** [1].

## Key Experimental Protocols

To evaluate the activity of PI3K inhibitors like **Buparlisib** and its derivatives, several standard in vitro and cellular assays are used. The methodologies for key experiments cited in the search results are outlined below.

### 1. PI3K Enzyme Inhibition Assay

- **Purpose:** To measure the direct inhibition of PI3K catalytic activity.
- **Typical Protocol:** Recombinant PI3K enzyme is incubated with the test compound and substrates (PIP2 and ATP). The reaction product (PIP3) is quantified using methods like ELISA or a mobility shift assay. The IC50 value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves [1].

### 2. Cell Proliferation/Viability Assay (MTT Assay)

- **Purpose:** To determine the anti-proliferative effects of compounds on cancer cell lines.
- **Typical Protocol:** Cells are seeded in multi-well plates and treated with a range of compound concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living cells to a purple formazan product. The absorbance is measured, and the IC50 value for growth inhibition is determined [4] [1].

### 3. Immunoblotting (Western Blotting)

- **Purpose:** To analyze the effect of compounds on signaling pathways by detecting protein phosphorylation and expression levels.
- **Typical Protocol:**
  - **Cell Lysis & Protein Extraction:** Treated cells are lysed on ice using RIPA or NP-40-based buffer supplemented with protease and phosphatase inhibitors [4].
  - **Electrophoresis & Transfer:** Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
  - **Antibody Probing:** Membranes are probed with primary antibodies (e.g., against p-AKT Ser473, p-S6, p-GSK3 $\beta$ , p-4EBP1, or cleaved caspase-3) and subsequently with HRP-conjugated secondary antibodies [5] [4].
  - **Detection:** Signal is detected using chemiluminescence, demonstrating pathway modulation and apoptosis induction [4].

### 4. Apoptosis Assays

- **Annexin V/Propidium Iodide (PI) Staining:** Treated cells are stained with Annexin V-FITC and PI, then analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [3] [5].
- **Cell Cycle Analysis:** Cells are fixed, stained with PI, and analyzed by flow cytometry. A sub-G1 peak indicates apoptotic cells with fragmented DNA [5].

### 5. Microtubule Dynamics Assay

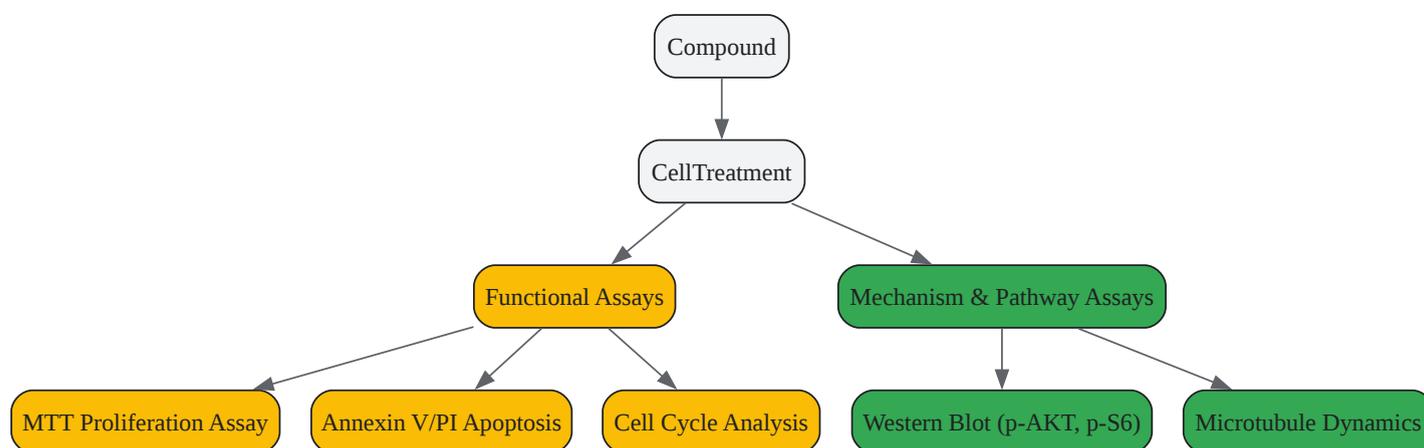
- **Purpose:** To assess the off-target microtubule-destabilizing effect of compounds like **Buparlisib** and MTD147.
- **Typical Protocol:** Reconstituted microtubules are observed in the presence of compounds. Parameters like microtubule growth rate and catastrophe frequency are measured. In cells, microtubule dynamics can be tracked using GFP-tagged markers like EB3 [2].

### 6. X-ray Crystallography

- **Purpose:** To determine the atomic structure of compounds bound to their targets (e.g., tubulin or PI3K), providing a structural basis for SAR.

- **Application:** Crystal structures of **Buparlisib** and MTD147 in complex with tubulin revealed that they bind to the colchicine site, explaining their microtubule-destabilizing activity [2].

The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.



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*Experimental workflow for evaluating **Buparlisib** derivatives.*

## Future Directions and Clinical Relevance

Understanding **Buparlisib**'s SAR has direct implications for drug development. The separation of its on-target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR inhibitors from the **Buparlisib** scaffold highlights a promising approach to overcome resistance mechanisms in cancer therapy [1].

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